molecular formula C18H28BNO3 B2398818 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester CAS No. 2377609-40-8

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester

Cat. No.: B2398818
CAS No.: 2377609-40-8
M. Wt: 317.24
InChI Key: HTTVHMLFGVBRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C18H28BNO3. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron group from the boronic ester .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects of this pathway depend on the specific context of the reaction and the other compounds involved .

Pharmacokinetics

It’s important to note that the compound’s hydrolysis rate is influenced by the ph of the environment, which could impact its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds . The specific molecular and cellular effects would depend on the context of the reaction and the other compounds involved .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester typically involves the reaction of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents used in this synthesis include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which

Properties

IUPAC Name

N-tert-butyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-16(2,3)20-15(21)12-13-9-8-10-14(11-13)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTVHMLFGVBRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.